![molecular formula C29H25N5O6 B2967142 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 894932-16-2](/img/new.no-structure.jpg)
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25N5O6 and its molecular weight is 539.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a quinazoline core integrated with multiple functional groups including oxadiazole and dioxolo moieties. The structural complexity suggests potential interactions with various biological targets. Its molecular formula is C20H15N5O6 with a molecular weight of approximately 421.37 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Research indicates that similar compounds can inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are significant in cancer therapy . The presence of oxadiazole and quinazoline structures is known to confer diverse pharmacological activities including anticancer effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this structure. For instance:
- Zhang et al. synthesized derivatives that were screened for anticancer activity against various cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and others. Some derivatives exhibited IC50 values lower than standard treatments .
- A comparative analysis showed that certain oxadiazole derivatives had significant inhibitory effects on cancer cell proliferation, with IC50 values ranging from 0.67 µM to 1.95 µM against different cancer types .
Cytotoxicity Studies
Cytotoxicity assessments revealed that the compound demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance:
- In vitro studies indicated that the compound could stimulate cell viability in A549 (lung cancer) and HepG2 cells significantly above 100% viability at certain concentrations .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HEPG2 | 1.18 ± 0.14 | |
Compound B | MCF7 | 0.67 | |
Compound C | SW1116 | 0.80 |
Table 2: Cytotoxicity Results
Compound | Cell Type | Viability (%) at 100 µM |
---|---|---|
Compound A | L929 (normal) | 95% |
Compound B | A549 (cancer) | 120% |
Compound C | HepG2 (cancer) | 110% |
Case Studies
- Mechanism-Based Approaches : Recent research has focused on understanding the mechanism by which oxadiazole derivatives inhibit tumor growth through enzyme inhibition pathways . These studies often utilize molecular docking techniques to predict binding affinities and interactions with target proteins.
- Comparative Studies : A study compared the efficacy of various oxadiazole-containing compounds against standard chemotherapeutics, revealing that some derivatives exhibited superior potency against specific cancer types .
Aplicaciones Científicas De Investigación
The compound "2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" is a complex organic molecule with a molecular formula of C20H15N5O6 and a molecular weight of 421.369. It features a quinazoline core fused with dioxolo and oxadiazole moieties, suggesting potential biological activity, particularly in medicinal chemistry.
Pharmacological Potential
Compounds with similar structures to "2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" often exhibit diverse pharmacological activities. The presence of oxadiazole and quinazoline rings is associated with various biological effects.
Anticancer Activity Oxadiazoles have shown inhibitory effects on cancer cell lines.
Enzyme Inhibition This compound may inhibit enzymes like carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, affecting pathways involved in cell proliferation and apoptosis through enzyme inhibition and receptor modulation.
Interaction Studies
"2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" and similar compounds can interact with key enzymes involved in disease processes.
Carbonic Anhydrase Inhibition Carbonic anhydrase is crucial for maintaining acid-base balance and facilitating respiration; inhibitors can lead to therapeutic effects in conditions like glaucoma and epilepsy.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in medical applications.
Anticancer Studies A study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 μM.
Antiviral Activity Another study focused on the antiviral properties of similar compounds against Hepatitis B virus (HBV). Molecular docking studies indicated effective interaction with viral capsid proteins, suggesting potential as antiviral agents.
Related Research
In 2018, de Oliveira V. N. M. and collaborators synthesized a series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines from corresponding arylamidoximes and DCC under MWI and determined their antitumor activity against HCT-116, human prostate (PC-3) and human astrocytoma (SNB-19) cancer cell lines . Compounds exhibited the highest activity and were further evaluated against five cell lines—HCT-116, PC-3, SNB-19, mouse melanoma (B16F10) and mouse adipose (L929). Their activity expressed by the IC 50 values ranged from 13.6 to 48.37 M, nonetheless, the levels of inhibition were still far from reference compound—doxorubicin, thus additional modifications of a chemical structure are required for improvement of the activity .
Propiedades
Número CAS |
894932-16-2 |
---|---|
Fórmula molecular |
C29H25N5O6 |
Peso molecular |
539.548 |
Nombre IUPAC |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C29H25N5O6/c1-17(2)18-8-10-20(11-9-18)30-25(35)14-33-22-13-24-23(38-16-39-24)12-21(22)28(36)34(29(33)37)15-26-31-27(32-40-26)19-6-4-3-5-7-19/h3-13,17H,14-16H2,1-2H3,(H,30,35) |
Clave InChI |
OVOHIUIHCANOLL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.